molecular formula C42H62ClN5O8 B1193216 N-(m-PEG4)-N'-(azide-PEG4)-Cy3

N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Cat. No. B1193216
M. Wt: 800.44
InChI Key: HVUSQYQFLSTKMM-APZLAQLZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a PEG derivative containing cyanine dye with excitation/emission maximum 555/570 nm as well as an azide group, which enables Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.

Scientific Research Applications

Immobilization of Biomolecules

One application of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is in the immobilization of biomolecules onto solid surfaces. This process utilizes sequential Diels-Alder and azide-alkyne cycloaddition reactions (click chemistry) for effective attachment of carbohydrates and proteins to surfaces. This technique is facilitated by the stability of functional groups like alkyne, azide, cyclodiene, and EMC, which do not react with common organic reagents or biomolecule functional groups. The use of appropriate PEG linkers in this method allows for the immobilization of a wide range of complex substances (Sun et al., 2006).

Application in Dye-Sensitized Solar Cells

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 has been utilized in the synthesis of Poly(ethylene glycol) containing terminal azide groups (PEG-N3), which were then complexed with ionic components to enhance the mechanical properties of electrolytes in solid-state dye-sensitized solar cells (DSSCs). This application highlights the use of PEG-N3 in improving solar cell performance through material innovation (Koh et al., 2010).

Cartilage Tissue Engineering

In the field of tissue engineering, N-(m-PEG4)-N'-(azide-PEG4)-Cy3 has been employed in the synthesis of in situ cross-linkable hyaluronic acid hydrogels. These hydrogels, derived from hyaluronic acid via bioorthogonal reactions, showed potential in cartilage regeneration. The gelation involved copper-free click reactions between azide and dibenzyl cyclooctyne, demonstrating the hydrogel's ability to support cell survival and regenerate cartilaginous tissue (Han et al., 2018).

Synthesis of Photo-responsive Micelles

This compound has been used in the creation of photo-responsive reversible micelles for controlled release and re-encapsulation of hydrophobic drugs. These micelles were formed by connecting amphiphilic poly(ethylene glycol)-modified poly(carbonate)s and azide-functional trifluoromethoxy-azobenzene, exhibiting reversible self-assembly and disassembly under light irradiation (Hu et al., 2014).

properties

Product Name

N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Molecular Formula

C42H62ClN5O8

Molecular Weight

800.44

IUPAC Name

(2E)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride

InChI

InChI=1S/C42H62N5O8.ClH/c1-41(2)35-11-6-8-13-37(35)46(18-21-50-26-29-54-32-31-52-24-23-48-5)39(41)15-10-16-40-42(3,4)36-12-7-9-14-38(36)47(40)19-22-51-27-30-55-34-33-53-28-25-49-20-17-44-45-43;/h6-16H,17-34H2,1-5H3;1H/q+1;/p-1

InChI Key

HVUSQYQFLSTKMM-APZLAQLZSA-M

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Origin of Product

United States

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